

Selpercatinib: Patient-Reported & Quality of Life Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Selpercatinib

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Metric / Study	Cancer Type	Key PRO/QoL Findings	Comparison to Control (if applicable)
LIBRETTO-001 [1] [2]	RET-fusion+ NSCLC	At 3 years: ~75% of patients had improved or stable global QoL/health status, and physical, role, cognitive, emotional, and social function [1].	N/A (Single-arm trial)
LIBRETTO-001 [1] [2]	RET-mutant MTC	At 3 years: ~81% had improved or stable QoL/function scores. Diarrhea (a key symptom) reduced from 80.8% at baseline to 35.6% [1].	N/A (Single-arm trial)

| LIBRETTO-531 [3] | RET-mutant MTC | **Selpercatinib vs. Cabozantinib/Vandetanib**: • Lower proportion of time with high side-effect burden (8% vs. 24%, $p < 0.0001$). • **Significantly less** time with severe symptoms (diarrhea, fatigue, taste change, etc.) [3]. | Superior | | **Real-World Evidence** [4] | **RET-altered Cancers** | In a older, frailer patient cohort, outcomes aligned with clinical trials. **High medication adherence** (MPR ≥ 0.8 in 77.3% of patients), suggesting good tolerability in practice [4]. | Consistent with trial data |

Detailed Experimental Methodologies

The high-quality PRO data is derived from rigorous trial designs and standardized assessment tools.

LIBRETTO-001 Trial Protocol

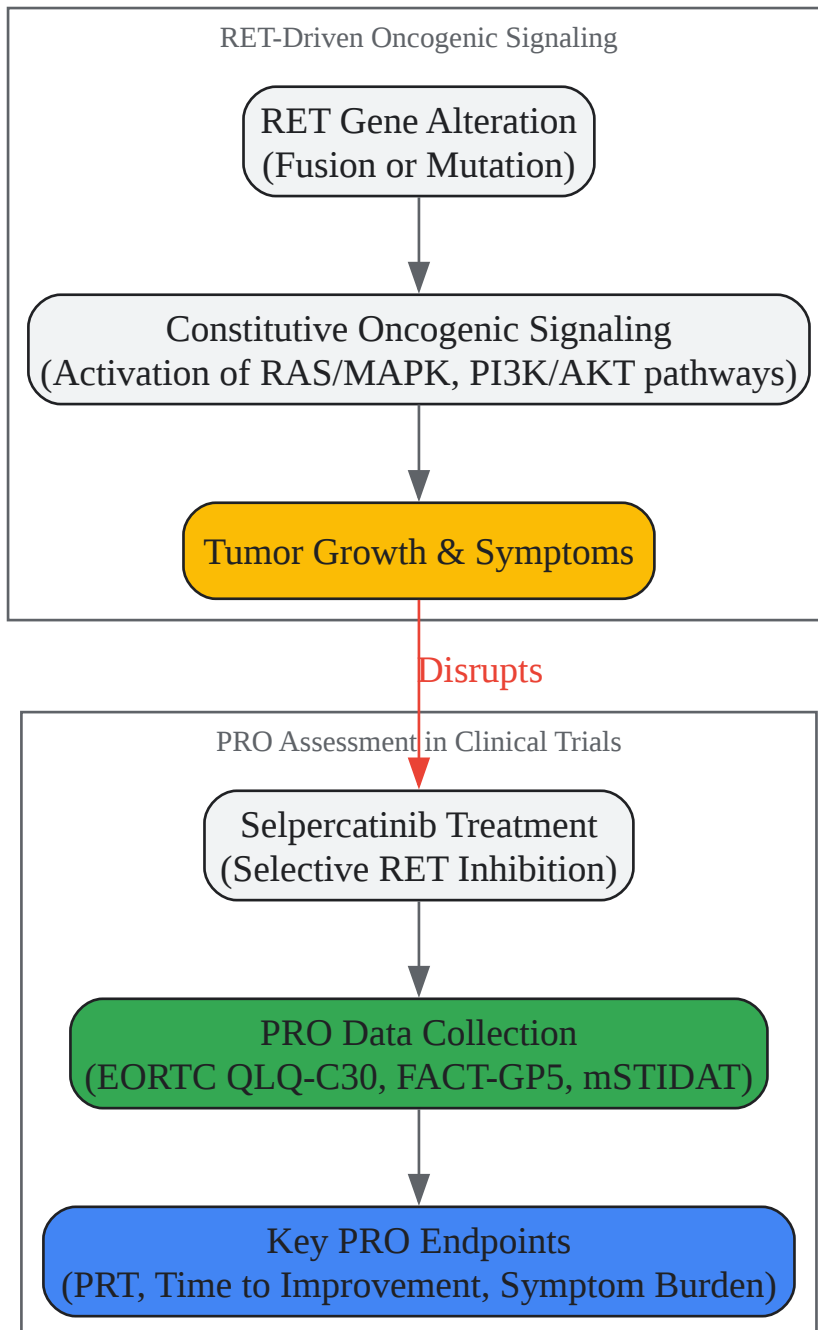
- **Trial Design:** An ongoing, global, multi-center, single-arm Phase I/II clinical trial (NCT03157128) [1] [2].
- **PRO Instruments:**
 - **EORTC QLQ-C30:** A validated 30-item questionnaire covering global health status/QoL, five functional scales (physical, role, cognitive, emotional, social), and multiple symptom scales [1].
 - **mSTIDAT (for MTC):** A modified Systemic Therapy-Induced Diarrhea Assessment Tool to monitor a key symptom in MTC [1].
- **Assessment Schedule:** Questionnaires were administered at baseline and regularly during treatment, with high compliance rates (70%-85% across cohorts) [1].
- **Data Analysis:** PROs were analyzed descriptively. The proportion of patients with improved, stable, or worsened status was reported. Time-to-event analyses (time to first improvement/worsening, duration of improvement) were also performed [1].

LIBRETTO-531 Trial Protocol

- **Trial Design:** A randomized, controlled Phase 3 trial (NCT04211337) comparing **selpercatinib** to physician's choice of cabozantinib or vandetanib [3].
- **Primary PRO Metric: Patient-Reported Tolerability (PRT),** a novel endpoint measuring the **proportion of time on treatment (PTT)** with a high side-effect burden [3].
- **PRO Instrument:**
 - **FACT-GP5 Item:** Patients weekly answered "I am bothered by side effects of treatment" on a 0-4 scale. Scores were dichotomized into "low" (0-2) and "high" (3-4) burden [3].
- **Statistical Analysis:** The comparative PRT was tested as a multiplicity-controlled secondary endpoint, conditional on significance for primary efficacy endpoints [3].

Mechanism and Workflow Visualization

The following diagram illustrates the role of RET alterations and the workflow for assessing patient-reported outcomes in clinical trials, which underpins the data presented above.



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Key Insights for Research and Development

- **Novel PRO Endpoints:** The LIBRETTO-531 trial introduced **Proportion of Time on Treatment (PTT)** with **high side-effect burden** as a novel, quantifiable tolerability endpoint for regulatory

decision-making [3]. This provides a more dynamic measure of the patient experience than traditional static assessments.

- **Selectivity Drives Tolerability:** The **high selectivity** of **selpercatinib** for the RET kinase is cited as the primary reason for its lower off-target toxicity and improved tolerability profile compared to multi-kinase inhibitors (MKIs) like cabozantinib and vandetanib [5] [1].
- **Real-World Validation:** Evidence from real-world studies confirms that the favorable tolerability observed in clinical trials translates to older and frailer patient populations in clinical practice, with high adherence rates [4].

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References

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